![molecular formula C7H7NO2S B2814972 4-Cyclopropyl-1,3-thiazole-5-carboxylic acid CAS No. 1266822-87-0](/img/structure/B2814972.png)
4-Cyclopropyl-1,3-thiazole-5-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“4-Cyclopropyl-1,3-thiazole-5-carboxylic acid” is a heterocyclic compound . It contains a thiazole ring, which is a ring structure composed of one sulfur atom, one nitrogen atom, and three carbon atoms . The thiazole ring in this compound is substituted with a cyclopropyl group at the 4-position and a carboxylic acid group at the 5-position .
Molecular Structure Analysis
The molecular formula of “4-Cyclopropyl-1,3-thiazole-5-carboxylic acid” is C7H7NO2S . The InChI code is 1S/C7H8NO2S/c9-7(10)6-8-5(3-11-6)4-1-2-4/h3-4,11H,1-2H2,(H,9,10) . This indicates that the compound has a cyclopropyl group attached to the 4-position of the thiazole ring and a carboxylic acid group attached to the 5-position .Scientific Research Applications
- Application : Thiazole-5-carboxylic acid derivatives have been designed and synthesized as potent XO inhibitors. Among these, compound GK-20 demonstrated remarkable activity (IC50 = 0.45 µM). The di-substituted compounds were more potent than mono-substituted ones, with para-substitution on Ring B being crucial for XO inhibition .
- Application : While specific studies on 4-Cyclopropyl-1,3-thiazole-5-carboxylic acid are limited, related 1,2,3-triazole-4 derivatives have shown cytotoxic properties. Parameters such as GI50 (50% net cell growth inhibition), TGI (total inhibition), and LC50 (50% net cell death) are used to evaluate their antitumor effects .
- Application : Fifteen new derivatives of 4-methyl-1,2,3-thiadiazole-5-carboxylic acid were synthesized and evaluated for in vitro antimicrobial activity. Notably, these compounds exhibited significant effects against Gram-positive bacteria .
- Application : A structure–activity relationship study highlighted the importance of substituents on the C-5 phenyl ring of 1,3,4-thiadiazoles for their cytotoxic activity. While this specific compound was not studied, similar principles apply .
Xanthine Oxidase Inhibition
Anticancer Activity
Antimicrobial Activity
Cytotoxic Properties
Mechanism of Action
Target of Action
Thiazole derivatives have been found to interact with a variety of biological targets, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
For instance, some thiazole derivatives have been found to inhibit xanthine oxidase, a key enzyme involved in purine metabolism . The inhibition of this enzyme can lead to a decrease in the production of uric acid, which can be beneficial in the treatment of conditions like gout .
Biochemical Pathways
For instance, some thiazole derivatives have been found to inhibit the enzyme xanthine oxidase, which is involved in the metabolism of purines . This can lead to a decrease in the production of uric acid, which can be beneficial in the treatment of conditions like gout .
Result of Action
Thiazole derivatives have been found to have a variety of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
properties
IUPAC Name |
4-cyclopropyl-1,3-thiazole-5-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO2S/c9-7(10)6-5(4-1-2-4)8-3-11-6/h3-4H,1-2H2,(H,9,10) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKJZCJVCVKTKBR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=C(SC=N2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Cyclopropyl-1,3-thiazole-5-carboxylic acid | |
CAS RN |
1266822-87-0 |
Source
|
Record name | 4-cyclopropyl-1,3-thiazole-5-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.